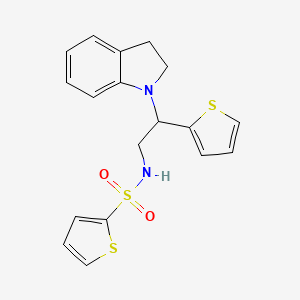

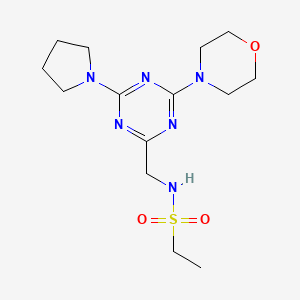

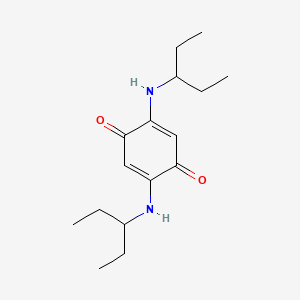

![molecular formula C21H27NO2 B2655286 4-[(3-Phenyl-1-adamantyl)carbonyl]morpholine CAS No. 701255-41-6](/img/structure/B2655286.png)

4-[(3-Phenyl-1-adamantyl)carbonyl]morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antimicrobial and Hypoglycemic Activities

- Adamantane-Isothiourea Hybrid Derivatives : Research on adamantane-isothiourea hybrid derivatives, which are structurally related to "4-[(3-Phenyl-1-adamantyl)carbonyl]morpholine," has demonstrated in vitro antimicrobial activity against pathogenic bacteria and the fungus Candida albicans. Some compounds within this category also showed in vivo oral hypoglycemic activity in diabetic rats, suggesting potential for therapeutic applications in controlling blood sugar levels and combating microbial infections (Al-Wahaibi et al., 2017).

Synthesis and Characterization

- Synthesis of Substituted Tricyclo[5.3.1.04,9]undecan-2,6-diones : A study involving the synthesis of morpholine enamines, including derivatives related to "this compound," highlighted innovative methods to create compounds with potential chemical and pharmaceutical applications (Ahmed et al., 2001).

Ligand in Metal-Catalyzed Reactions

- Bis(1‐adamantyl)(2‐morpholinophenyl)phosphine (Mor‐DalPhos) : This compound, a variant of "this compound," is employed as a phosphine ligand in palladium-catalyzed cross-coupling reactions and gold-catalyzed hydroamination, demonstrating the compound's versatility in facilitating selective chemical synthesis processes (Lundgren, 2014).

Inhibition of Cholinesterases

- Cholinesterase Inhibitory Activities : Adamantyl-based derivatives, similar to "this compound," have been studied for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. These studies aim to develop treatments for neurodegenerative diseases like Alzheimer's (Kwong et al., 2017).

Antiviral and Antiparkinsonian Properties

- Synthesis of Adamantyl-containing Spirooxazines and Spirooxazolidines : Investigations into nitrogen-containing heterocyclic compounds, where the adamantyl moiety is bound to a nitrogen atom, such as morpholine derivatives, have indicated potential antiviral and antiparkinsonian applications. These studies reflect the compound's relevance in creating therapeutics for viral infections and Parkinson's disease (Popov et al., 2013).

Direcciones Futuras

The future directions for research on “4-[(3-Phenyl-1-adamantyl)carbonyl]morpholine” would depend on its potential applications. Given the unique properties of adamantane derivatives , there could be potential for further exploration in fields such as medicinal chemistry, catalyst development, and nanomaterials.

Propiedades

IUPAC Name |

morpholin-4-yl-(3-phenyl-1-adamantyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO2/c23-19(22-6-8-24-9-7-22)21-13-16-10-17(14-21)12-20(11-16,15-21)18-4-2-1-3-5-18/h1-5,16-17H,6-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYUGUCPVTUFCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

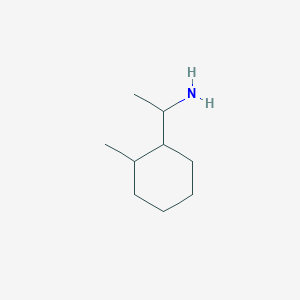

![6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2655204.png)

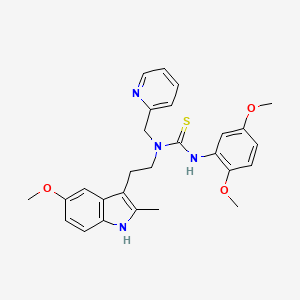

![N,N-dimethyl-N'-[7-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]iminoformamide](/img/structure/B2655207.png)

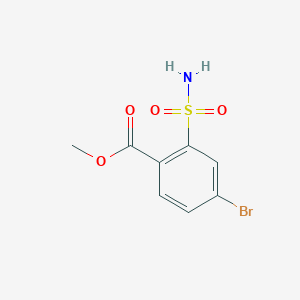

![3-Pyridin-2-yl-6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2655211.png)

![N-benzyl-N-(6-ethylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2655213.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2655216.png)